3-Chloro-4,5-dimethoxyphenol
Overview
Description
3-Chloro-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups
Scientific Research Applications
Molecular and Chemical Studies
The compound 3-Chloro-4,5-dimethoxyphenol and related derivatives have been studied extensively in various chemical contexts. For instance, Pathade et al. (2020) conducted a comprehensive investigation on a compound closely related to this compound, employing density functional theory (DFT). They synthesized and characterized the compound using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods, providing insights into its molecular structure, vibrational assignments, and chemical reactivity (Pathade et al., 2020).
Enzymatic and Antioxidant Applications
The compound's derivatives have also found application in the field of biochemistry and enzyme-mediated reactions. For example, Adelakun et al. (2012) explored the laccase-mediated oxidation of a derivative of this compound. They synthesized a dimer with high antioxidant capacity, demonstrating potential applications of these compounds in enhancing antioxidant activities (Adelakun et al., 2012).
Material Science and Synthesis
The compound and its derivatives have also been a focus in material science and synthetic chemistry. Jin et al. (2001) reported a convenient preparation method for an isomer of this compound, which is a key intermediate used in the synthesis of the BAL family of linkers and resins. These linkers and resins have shown utility in solid-phase synthesis of peptides and non-peptides, demonstrating the compound's relevance in the field of synthetic chemistry (Jin et al., 2001).
Safety and Hazards
The safety data sheet for a related compound, 3,5-Dimethoxyphenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloro-4,5-dimethoxyphenol are not fully understood due to limited research. It is known that phenolic compounds can interact with proteins, enzymes, and other biomolecules, often through hydrogen bonding or hydrophobic interactions .
Cellular Effects
The cellular effects of this compound are currently unknown. Phenolic compounds can influence cell function in various ways, such as modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-studied. Phenolic compounds can exert their effects at the molecular level through several mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Phenolic compounds can be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Phenolic compounds can interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-studied. Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4,5-dimethoxyphenol
Properties
IUPAC Name |
3-chloro-4,5-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKXAWHVGQBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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